5-Methylthiochroman-4-one
Overview
Description
5-Methylthiochroman-4-one is a chemical compound . It is a liquid or low melting solid .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . These studies have focused on the synthesis of thiochroman-4-one derivatives as potential leishmanicidal agents . Compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . The S-containing heterocyclic compounds benzothiopyrans or thiochromones stand out as having promising biological activities due to their structural relationship with chromones (benzopyrans), which are widely known as privileged scaffolds in medicinal chemistry .Scientific Research Applications
Synthesis of Functionalized Oxazoles
5-Methylthiochroman-4-one has shown relevance in the synthesis of various 2-phenyl-4,5-functionalized oxazoles. This process involves nucleophilic ring-opening of oxazolone with various oxygen, nitrogen, and carbon nucleophiles, followed by cyclization, in the presence of silver carbonate (Misra & Ila, 2010).
Development of Trisubstituted Imidazoles
Research indicates the use of this compound derivatives in the one-pot synthesis of diversely functionalized trisubstituted imidazoles. This method entails a sequential one-pot, three-step protocol that forms new carbon-nitrogen bonds (Yugandar, Konda, Parameshwarappa, & Ila, 2016).
Photophysical Properties in Chemistry
This compound derivatives have been explored for their photophysical properties. These properties are significant in areas like molecular sensors, optoelectronics, and chemosensors (Bren et al., 2018).
Electronic Structure and Spectral Studies
The compound's derivatives have been studied for detailed structural, electronic, and spectroscopic characteristics using various theoretical methods. This research provides insights into molecular properties, vibrational analysis, and solvent effects, which are crucial in materials science and molecular electronics (Singh et al., 2019).
Bonding Trends in Chemistry
This compound derivatives are used in understanding bonding trends within and between various element series in chemistry. This is particularly important in elucidating the differences in bonding characteristics across various chemical elements and compounds (Jones et al., 2013).
Biosensing Applications
Derivatives of this compound have been explored for their potential in biosensing applications, especially in identifying and quantifying specific molecular markers in biological samples (Ma et al., 2016).
Role in Food and Organisms
Its presence and role have been investigated in food and living organisms, particularly in relation to compounds that form during processing and cooking, and their potential biological impacts (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Novel Photophysical Molecules
Research on this compound includes synthesizing novel molecules with unique photophysical properties, which can have applications in material sciences and photonics (Murai et al., 2017).
Safety and Hazards
Future Directions
The future directions in the research of 5-Methylthiochroman-4-one and its derivatives could involve further studies on their synthesis, biological activities, and potential applications in medicinal chemistry . The development of new materials and the establishment of structure–function relationships are also important areas of focus .
Properties
IUPAC Name |
5-methyl-2,3-dihydrothiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNHSPSJYVQYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCSC2=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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